2-(Morpholinosulfonyl)benzoic acid
Overview
Description
2-(Morpholinosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13NO5S. It is characterized by the presence of a morpholine ring attached to a benzoic acid moiety via a sulfonyl group.
Scientific Research Applications
2-(Morpholinosulfonyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
2-(Morpholinosulfonyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide derivatives, which include 2-(morpholinosulfonyl)benzoic acid, have been found to exhibit a wide spectrum of biological activities . They are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides and thus DNA replication .
Mode of Action
Sulfonamide derivatives, including this compound, are known to inhibit dhfr . DHFR is an enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle. By inhibiting DHFR, these compounds prevent the synthesis of essential nucleotides, thereby inhibiting DNA replication and cell division .
Biochemical Pathways
As a sulfonamide derivative, it likely affects the folate cycle by inhibiting dhfr . This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA replication. Consequently, cell division is inhibited, affecting the growth and proliferation of cells .
Pharmacokinetics
The compound’s lipophilicity, a key determinant of absorption and distribution, has been reported . The compound’s lipophilicity, as measured by its Log Po/w (iLOGP), is 1.53 . This suggests that the compound may be well-absorbed and distributed in the body.
Result of Action
As a sulfonamide derivative, it likely inhibits cell division by disrupting the synthesis of essential nucleotides through the inhibition of dhfr . This could potentially lead to the death of rapidly dividing cells, such as cancer cells or microbial cells .
Action Environment
It’s worth noting that the compound’s stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
2-(Morpholinosulfonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase (DHFR), where it acts as an inhibitor . This inhibition is crucial as DHFR is involved in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids . The compound’s interaction with DHFR and other biomolecules highlights its potential in antimicrobial and anticancer activities .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines . The compound impacts cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The influence on cellular metabolism includes alterations in the metabolic flux and energy production pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of DHFR, inhibiting its activity and preventing the synthesis of tetrahydrofolate . This inhibition leads to a decrease in nucleotide and amino acid synthesis, ultimately affecting cell proliferation and survival . Additionally, the compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, the compound can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and other cofactors involved in nucleotide and amino acid synthesis . The compound’s effects on metabolic flux include alterations in the levels of metabolites and changes in the activity of metabolic enzymes . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, affecting its localization and activity . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes . The subcellular distribution of the compound can also affect its interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinosulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with morpholine and sulfonyl chloride. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: Benzoic acid is reacted with chlorosulfonic acid to form benzenesulfonyl chloride.
Reaction with morpholine: The benzenesulfonyl chloride is then reacted with morpholine under basic conditions to yield this compound.
The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the morpholine and sulfonyl groups.
Sulfanilic acid: Contains a sulfonyl group but lacks the morpholine ring.
Morpholine: Contains the morpholine ring but lacks the benzoic acid moiety.
Uniqueness
2-(Morpholinosulfonyl)benzoic acid is unique due to the combination of the morpholine ring and the sulfonyl group attached to the benzoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKWJNSSYODEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521149 | |
Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87223-34-5 | |
Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholine-4-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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